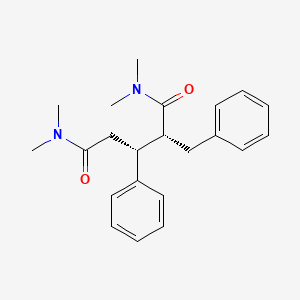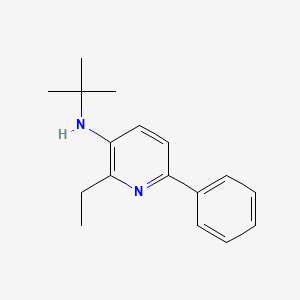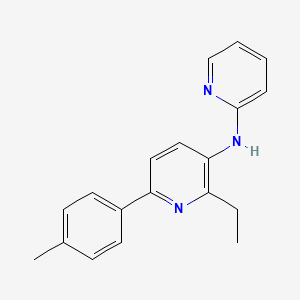
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is a chiral compound with significant interest in various fields of chemistry and biology This compound features two stereocenters, making it a subject of study in stereochemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine, phenylacetic acid, and appropriate protecting groups for the amine functionalities.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between benzylamine and phenylacetic acid, often facilitated by a coupling reagent like dicyclohexylcarbodiimide (DCC).
Introduction of Stereocenters: The stereocenters are introduced through asymmetric synthesis, using chiral catalysts or auxiliaries to ensure the desired (2R,3R) configuration.
Final Coupling: The final step involves the coupling of the intermediate with N,N-dimethylamine under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and intermediates.
Automated Processes: Employing automated processes for precise control over reaction conditions, such as temperature, pressure, and pH.
Purification Techniques: Implementing advanced purification techniques like chromatography and crystallization to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups into amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of benzylamide or phenylacetamide derivatives.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups like halides, hydroxyl, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is used as a chiral building block for the synthesis of more complex molecules. Its stereochemistry is crucial for studying enantiomeric interactions and developing new synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a ligand in enzyme studies. Its ability to interact with specific enzymes makes it valuable for understanding enzyme mechanisms and developing enzyme inhibitors.
Medicine
In medicine, this compound is explored for its pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific pathways or receptors.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s stereochemistry allows it to fit into specific binding sites, modulating the activity of the target. This interaction can lead to inhibition or activation of the target, depending on the nature of the binding.
Comparison with Similar Compounds
Similar Compounds
(2S,3S)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide: The enantiomer of the target compound, differing in stereochemistry.
N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide: A compound with similar structure but lacking specific stereochemistry.
Uniqueness
(2R,3R)-rel-N1,N1,N5,N5-Tetramethyl-2-benzyl-3-phenylpentanediamide is unique due to its specific (2R,3R) configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
By understanding the detailed aspects of this compound, researchers can explore its full potential in various scientific and industrial applications.
Properties
IUPAC Name |
(2R,3R)-2-benzyl-N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-23(2)21(25)16-19(18-13-9-6-10-14-18)20(22(26)24(3)4)15-17-11-7-5-8-12-17/h5-14,19-20H,15-16H2,1-4H3/t19-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFGNNGRTUCLXID-VQTJNVASSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(C1=CC=CC=C1)C(CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)C[C@@H](C1=CC=CC=C1)[C@@H](CC2=CC=CC=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














